Cyclovirobuxine is a steroidal alkaloid [] primarily extracted from the trunk of the Buxus microphylla var. Sinica plant [], a species of boxwood native to China. It has been the subject of extensive research due to its potential pharmacological activities, particularly in the field of cardiovascular health [, , ].
Synthesis Analysis
Extraction from Buxus plants: This involves various techniques to isolate and purify Cyclovirobuxine from plant material. Acetylation followed by hydrolysis is a specific method used to obtain a monocase of Cyclovirobuxine [].
Chemical modification of existing Cyclovirobuxine: Research focuses on creating derivatives with enhanced properties. This includes creating succinate, phosphate, and amino acid esters of Cyclovirobuxine [], synthesizing sulfonamide derivatives [], and creating hydrophilic polymer conjugates [].
Formation of inclusion complexes: Cyclovirobuxine can form inclusion complexes with compounds like hydroxypropyl-β-cyclodextrin, which enhances its solubility and dissolution rate [].
Molecular Structure Analysis
Acetylation: This process is used to create a tri-acetylated derivative of Cyclovirobuxine for separation purposes [].
Hydrolysis: Hydrolysis of the tri-acetylated derivative yields the monocase of Cyclovirobuxine [].
Sulfonamide acylation: This reaction involves using sulfonic acid chloride to create sulfonamide derivatives of Cyclovirobuxine [].
Condensation reactions: These reactions involve combining Cyclovirobuxine with substituted benzaldehydes to create new derivatives with potential anti-anoxia activity [].
Mechanism of Action
Inhibition of Na⁺/K⁺-ATPase: Cyclovirobuxine inhibits the activity of the Na⁺/K⁺-ATPase pump, similar to Ouabain, but with a higher inhibitory concentration. This inhibition is suggested to be a key factor in its positive inotropic effect [, ].
Interaction with Calcium channels: Research indicates that Cyclovirobuxine inhibits voltage-gated Cav2.2 and Cav3.2 channels, playing a significant role in its analgesic effects []. It can also elevate intracellular free Ca²⁺ concentration, potentially by releasing calcium from intracellular stores and facilitating extracellular Ca²⁺ influx [].
Modulation of ATPase activity: Cyclovirobuxine has been shown to inhibit Na⁺/K⁺-ATPase, Ca²⁺/Mg²⁺-ATPase, and Ca²⁺-ATPase in the liver, potentially contributing to its hepatotoxicity [].
Physical and Chemical Properties Analysis
Solubility: Cyclovirobuxine is known to have poor water solubility, driving research towards improving this property through various formulation strategies [, ].
Derivatization for detection: Cyclovirobuxine is often derivatized using phenyl isocyanate to facilitate its detection and analysis by HPLC [, ].
Applications
Cardiovascular research: Due to its positive inotropic effect [], Cyclovirobuxine has been studied for its potential in treating congestive heart failure [] and arrhythmia []. It has also been investigated for its vasorelaxant effects [].
Pain management research: Cyclovirobuxine shows analgesic effects in various pain models [], suggesting its potential use in pain management.
Neurological research: Its ability to cross the blood-brain barrier [] makes Cyclovirobuxine a potential candidate for treating neurological disorders.
Drug delivery research: Various drug delivery systems, including liposomes [, ], nanoemulsions [, ], and transdermal patches [, ], have been investigated to improve the bioavailability and delivery of Cyclovirobuxine.
Related Compounds
Cycloprotobuxine D
Compound Description: Cycloprotobuxine D is a structural analog of Cyclovirobuxine D with a molecular weight of 386. It is identified as a potential related substance present in Cyclovirobuxine D preparations.
Relevance: Cycloprotobuxine D is structurally similar to Cyclovirobuxine D, potentially differing in the configuration of a hydroxyl group or the presence/absence of a double bond. Its presence as a related substance highlights the need for specific analytical methods to differentiate it from Cyclovirobuxine D during quality control.
Cyclobuxine D
Compound Description: Similar to Cycloprotobuxine D, Cyclobuxine D is another structural analog of Cyclovirobuxine D with a molecular weight of 386. It is also identified as a potential related substance present in Cyclovirobuxine D preparations.
Reduction product of Cycloprotobuxine D
Compound Description: This unnamed compound, with a molecular weight of 388, is proposed as a reduction product of Cycloprotobuxine D. It is detected as a related substance in Cyclovirobuxine D preparations.
Cyclovirobuxine C
Compound Description: Cyclovirobuxine C is a naturally occurring alkaloid found in Huangyangning alongside Cyclovirobuxine D. It shares a similar structural frame with Cyclovirobuxine D, with slight differences in substitution patterns.
Cyclobuxine D succinate
Compound Description: This is a prodrug of Cyclovirobuxine D, designed to potentially improve its bioavailability and therapeutic efficacy. In pharmacological studies, it demonstrated superior anti-arrhythmic activity compared to Cyclovirobuxine D in models of aconitine and chloroform-induced arrhythmia.
Cyclobuxine D amino acid ester
Compound Description: This compound is another prodrug of Cyclovirobuxine D, designed using amino acids to potentially improve its pharmacokinetic properties. It exhibited enhanced anti-arrhythmic activity compared to Cyclovirobuxine D in aconitine and chloroform-induced arrhythmia models.
PEGylated Cyclovirobuxine D
Compound Description: This series of compounds represent Cyclovirobuxine D conjugated to polyethylene glycol (PEG). This modification aimed to improve water solubility, a limitation of the parent compound. Studies demonstrated successful PEGylation, increased hydrophilicity, and good blood compatibility.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Decarbamoylsaxitoxin is a pyrrolopurine that is 2,6-diiminodecahydropyrrolo[1,2-c]purine carrying an additional hydroxymethyl substituent at position 4 as well as two hydroxy substituents at position 10. A toxin that is isolated from marine dinoflagellates and cyanobacteria and is known to cause paralytic shellfish poisoning. It has a role as a marine metabolite, a neurotoxin, a toxin, a bacterial metabolite and a xenobiotic. It is a pyrrolopurine, a member of guanidines, a ketone hydrate, a primary alcohol and an alkaloid.